![molecular formula C27H23N3OS B7742239 (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide](/img/structure/B7742239.png)
(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide is a complex organic compound that features a cyano group, an isopropylphenyl group, and a benzo[d]thiazol-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a cyanoacetamide in the presence of a base to form the acrylamide structure. The reaction conditions often include solvents like ethanol or methanol and bases such as piperidine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted acrylamides or thiazoles.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide is used as a building block for the synthesis of more complex molecules. It is also studied for its photophysical properties and potential use in organic light-emitting diodes (OLEDs).
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as an anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound is explored for its use in the development of new materials with unique electronic properties. It is also used in the synthesis of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The cyano group and the benzo[d]thiazol-2-yl moiety play crucial roles in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Methyl-2-(4-(9-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)anthracen-10-yl)phenyl)benzo[d]thiazole
- 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol
Uniqueness
(E)-2-cyano-3-(4-isopropylphenyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(E)-2-cyano-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-17(2)20-7-5-19(6-8-20)15-22(16-28)26(31)29-23-11-9-21(10-12-23)27-30-24-13-4-18(3)14-25(24)32-27/h4-15,17H,1-3H3,(H,29,31)/b22-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITPOYNDIVMLGK-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C(=CC4=CC=C(C=C4)C(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)/C(=C/C4=CC=C(C=C4)C(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-chloro-5-[(2Z)-2-(3-hydroxybenzylidene)hydrazinyl]pyridazin-3(2H)-one](/img/structure/B7742161.png)

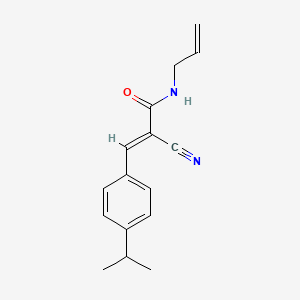
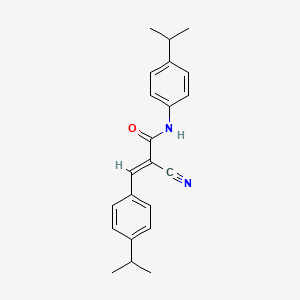

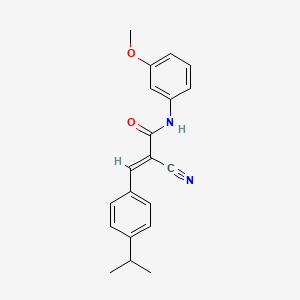
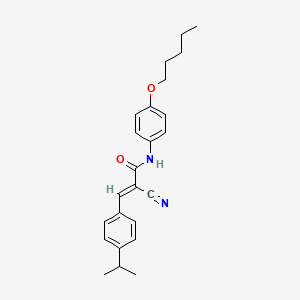
![propyl 4-[[(E)-2-cyano-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B7742192.png)
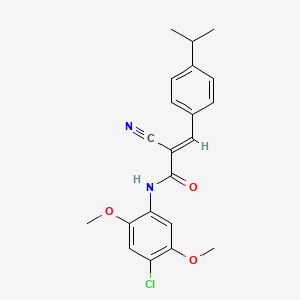
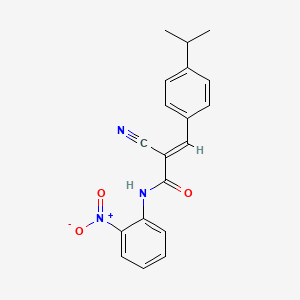
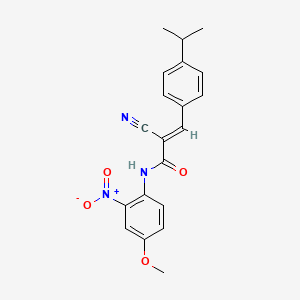

![(E)-2-cyano-N-[4-(diethylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide](/img/structure/B7742233.png)
![17-butyl-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11,13,15-octaen-12-amine](/img/structure/B7742246.png)
